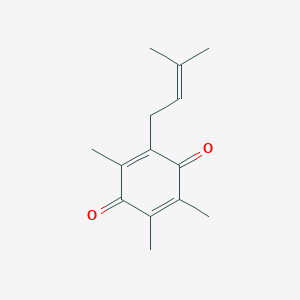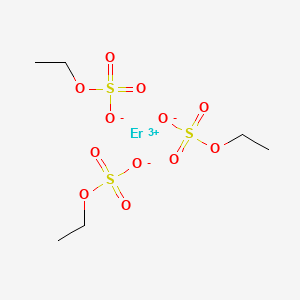
Erbium ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium ethyl sulfate is a compound that belongs to the family of rare earth ethyl sulfates It is composed of erbium, a rare earth element, and ethyl sulfate, an organosulfate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of erbium ethyl sulfate typically involves the reaction of erbium oxide with ethyl sulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Er}_2\text{O}_3 + 3\text{C}_2\text{H}_5\text{SO}_4 \rightarrow 2\text{Er}(\text{C}_2\text{H}_5\text{SO}_4)_3 ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity erbium oxide and ethyl sulfate, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Erbium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to elemental erbium.
Substitution: It can participate in substitution reactions where the ethyl sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Erbium oxide (Er₂O₃)
Reduction: Elemental erbium (Er)
Substitution: Compounds with different functional groups replacing the ethyl sulfate group.
Aplicaciones Científicas De Investigación
Erbium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and as a catalyst in certain chemical reactions.
Medicine: It is explored for its use in targeted drug delivery systems and in the development of new therapeutic agents.
Industry: It is used in the manufacturing of advanced materials, including optical fibers and lasers, due to its unique optical properties.
Mecanismo De Acción
Erbium ethyl sulfate can be compared with other rare earth ethyl sulfates, such as thulium ethyl sulfate and yttthis compound. While these compounds share similar chemical structures, this compound is unique due to its specific optical and magnetic properties. These properties make it particularly valuable in applications such as quantum communication and advanced imaging techniques.
Comparación Con Compuestos Similares
- Thulium ethyl sulfate
- Ytterbium ethyl sulfate
- Dysprosium ethyl sulfate
Propiedades
Número CAS |
3095-59-8 |
|---|---|
Fórmula molecular |
C6H15ErO12S3 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
erbium(3+);ethyl sulfate |
InChI |
InChI=1S/3C2H6O4S.Er/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
Clave InChI |
SDSCNBKOELKESU-UHFFFAOYSA-K |
SMILES canónico |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
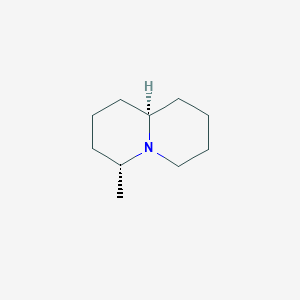
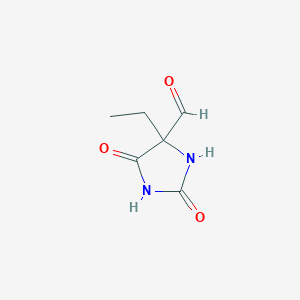
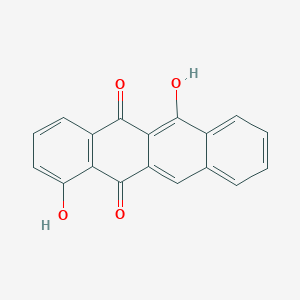
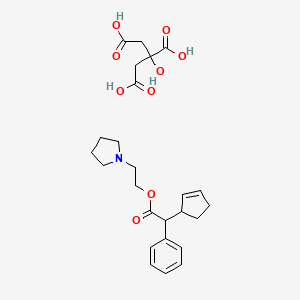
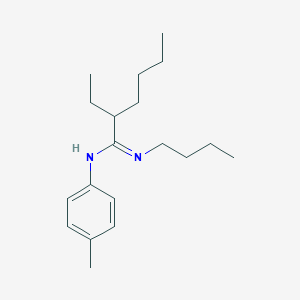
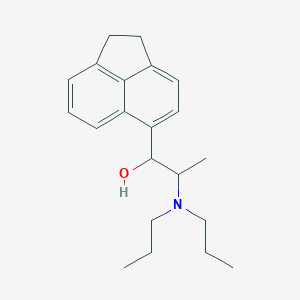
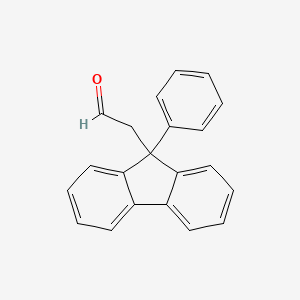
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
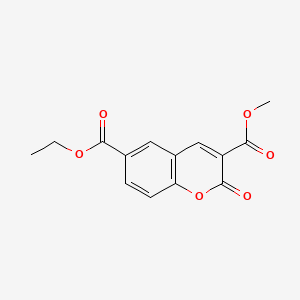
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
